4-Butoxy-N-(2-(4-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzamide
Overview
Description
Preparation Methods
Quin-C7 is synthesized through a series of chemical reactions involving quinazolinone derivatives . The specific synthetic routes and reaction conditions are not widely detailed in public literature, but it is known that the compound is produced with high purity and is biologically tested to ensure its effectiveness . Industrial production methods likely involve large-scale synthesis and purification processes to maintain the compound’s high purity and activity .
Chemical Reactions Analysis
Quin-C7 undergoes various chemical reactions, including substitution and complex formation . Common reagents used in these reactions include formyl peptide receptor agonists and antagonists . The major products formed from these reactions are typically derivatives of the original compound, which retain the biological activity necessary for research applications .
Scientific Research Applications
Quin-C7 is primarily used in scientific research as an antagonist of the formyl peptide receptor 2 (FPR2) . This receptor plays a critical role in inflammatory responses, making Quin-C7 a valuable tool for studying inflammation and related processes . The compound has been used in various bioassays to inhibit FPR2 activation in human acute promyelocytic leukemia cells .
Mechanism of Action
Quin-C7 exerts its effects by binding to the formyl peptide receptor 2 (FPR2) and inhibiting its activation . This inhibition prevents the receptor from triggering inflammatory responses, thereby reducing inflammation and oxidative stress . The molecular targets involved in this mechanism include the FPR2 receptor and associated signaling pathways .
Comparison with Similar Compounds
Quin-C7 is unique in its high selectivity and potency as an FPR2 antagonist . Similar compounds include other quinazolinone derivatives and formyl peptide receptor antagonists . Quin-C7 stands out due to its high purity and biological activity, making it a preferred choice for research applications .
Properties
IUPAC Name |
4-butoxy-N-[2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-2-3-16-32-20-14-10-18(11-15-20)24(30)27-28-23(17-8-12-19(29)13-9-17)26-22-7-5-4-6-21(22)25(28)31/h4-15,23,26,29H,2-3,16H2,1H3,(H,27,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGRPHVKOQXJLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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